(1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL
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Overview
Description
(1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromopyridinyl group and difluorophenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL typically involves multi-step organic reactions. One common method starts with the preparation of the bromopyridinyl and difluorophenyl intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-amino-2-(5-chloropyridin-3-yl)-1-(2,5-difluorophenyl)ethanol
- (1R,2R)-2-amino-2-(5-fluoropyridin-3-yl)-1-(2,5-difluorophenyl)ethanol
- (1R,2R)-2-amino-2-(5-methylpyridin-3-yl)-1-(2,5-difluorophenyl)ethanol
Uniqueness
What sets (1R,2R)-2-AMINO-2-(5-BROMOPYRIDIN-3-YL)-1-(2,5-DIFLUOROPHENYL)ETHAN-1-OL apart from similar compounds is its specific combination of functional groups. The presence of both bromopyridinyl and difluorophenyl groups imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11BrF2N2O |
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Molecular Weight |
329.14 g/mol |
IUPAC Name |
(1R,2R)-2-amino-2-(5-bromopyridin-3-yl)-1-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C13H11BrF2N2O/c14-8-3-7(5-18-6-8)12(17)13(19)10-4-9(15)1-2-11(10)16/h1-6,12-13,19H,17H2/t12-,13-/m1/s1 |
InChI Key |
BQCUIYXZOLCCFQ-CHWSQXEVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H]([C@@H](C2=CC(=CN=C2)Br)N)O)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(C2=CC(=CN=C2)Br)N)O)F |
Origin of Product |
United States |
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